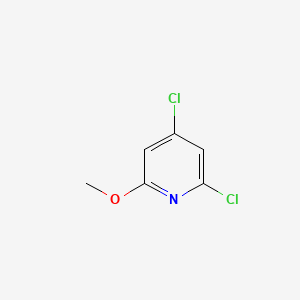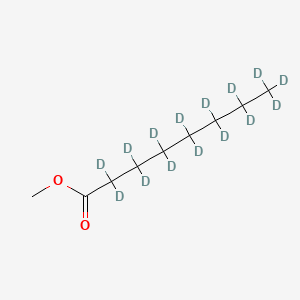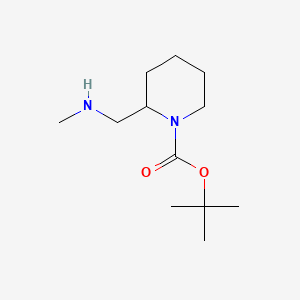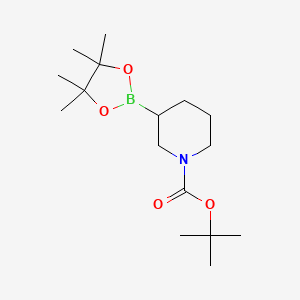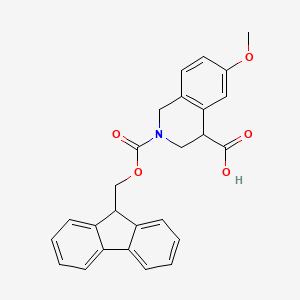
2-(((9H-フルオレン-9-イル)メトキシ)カルボニル)-6-メトキシ-1,2,3,4-テトラヒドロイソキノリン-4-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and formula. It contains a fluorene moiety, an isoquinoline ring, and a carboxylic acid group .Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the literature. It’s likely that it participates in reactions typical of carboxylic acids and aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. Based on its structure, it is likely to have properties typical of aromatic carboxylic acids .科学的研究の応用
作用機序
Target of Action
It is known that similar compounds, such as valine and glycine derivatives, have been used as ergogenic supplements . They are known to influence the secretion of anabolic hormones, which play a crucial role in muscle growth and repair .
Mode of Action
Based on its structural similarity to certain amino acid derivatives, it can be hypothesized that it may interact with its targets to influence the secretion of anabolic hormones .
Biochemical Pathways
Amino acid derivatives are known to influence various biochemical pathways related to muscle growth, repair, and performance .
Result of Action
Based on its structural similarity to certain amino acid derivatives, it can be hypothesized that it may contribute to muscle growth and repair by influencing the secretion of anabolic hormones .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. The compound’s fluorenylmethoxycarbonyl (Fmoc) group is a protective group used in solid-phase peptide synthesis, allowing for the selective deprotection of amino acids without affecting the peptide chain. This selective interaction with enzymes ensures the precise assembly of peptides, making it an essential component in biochemical research .
Cellular Effects
The effects of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell surface receptors and intracellular signaling molecules can lead to changes in cellular behavior, such as proliferation, differentiation, and apoptosis. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid exerts its effects through binding interactions with biomolecules. The Fmoc group binds to amino acids, protecting them during peptide synthesis. This binding interaction prevents unwanted side reactions and ensures the correct sequence of amino acids in the peptide chain. The compound can also inhibit or activate enzymes involved in peptide synthesis, further influencing the assembly of peptides. Changes in gene expression may occur due to the compound’s interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid can change over time. The compound is stable at room temperature and has a long shelf-life, making it suitable for long-term studies. Its stability can be affected by factors such as pH, temperature, and exposure to light. Over time, the compound may degrade, leading to changes in its effectiveness and interactions with biomolecules. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound can enhance peptide synthesis and improve cellular function. At high doses, it may exhibit toxic or adverse effects, such as cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical effects without causing toxicity. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in biochemical research .
Transport and Distribution
Within cells and tissues, 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s localization and accumulation can be influenced by factors such as pH, temperature, and the presence of other biomolecules. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s use in biochemical research .
Subcellular Localization
The subcellular localization of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or Golgi apparatus, where peptide synthesis occurs. This localization ensures that the compound exerts its effects precisely where needed, enhancing its efficacy in biochemical reactions .
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-6-methoxy-3,4-dihydro-1H-isoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-31-17-11-10-16-13-27(14-23(25(28)29)22(16)12-17)26(30)32-15-24-20-8-4-2-6-18(20)19-7-3-5-9-21(19)24/h2-12,23-24H,13-15H2,1H3,(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYPAGRDOKEPBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B567885.png)
![6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol](/img/structure/B567888.png)
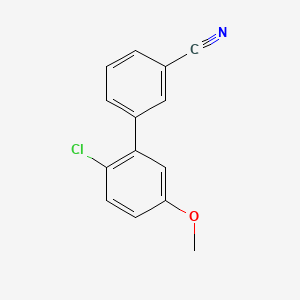
![6-Bromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567892.png)
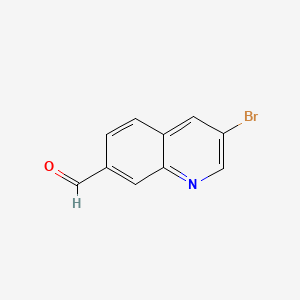


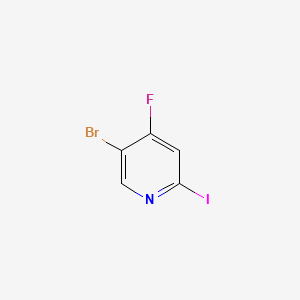
![Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B567897.png)
![3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B567898.png)
